(4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)phenyl)methanamine
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Overview
Description
(4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)phenyl)methanamine is a compound that features a trifluoromethyl group attached to an oxadiazole ring, which is further connected to a phenyl group with a methanamine substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)phenyl)methanamine typically involves the formation of the oxadiazole ring followed by the introduction of the trifluoromethyl group and subsequent functionalization to attach the phenylmethanamine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions to form the oxadiazole ring. The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The choice of solvents, temperature control, and purification techniques are critical factors in the industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
(4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)phenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups, potentially leading to the formation of amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction can produce amines or alcohols, and substitution reactions can introduce new functional groups onto the oxadiazole ring or the phenylmethanamine moiety .
Scientific Research Applications
(4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)phenyl)methanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of (4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)phenyl)methanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The oxadiazole ring may participate in hydrogen bonding and other interactions with target proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethyl-substituted oxadiazoles and phenylmethanamines. Examples include:
- (4-(Trifluoromethyl)phenyl)methanamine
- (5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)methanamine
Uniqueness
The uniqueness of (4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)phenyl)methanamine lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H8F3N3O |
---|---|
Molecular Weight |
243.18 g/mol |
IUPAC Name |
[4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl]methanamine |
InChI |
InChI=1S/C10H8F3N3O/c11-10(12,13)9-15-8(16-17-9)7-3-1-6(5-14)2-4-7/h1-4H,5,14H2 |
InChI Key |
DVFPCKGSWAYQDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN)C2=NOC(=N2)C(F)(F)F |
Origin of Product |
United States |
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